1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene
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Overview
Description
1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene is a chemical compound with the molecular formula C8H5Cl2F3O It is a derivative of benzene, characterized by the presence of two chlorine atoms, three fluorine atoms, and an ethoxy group attached to the benzene ring
Preparation Methods
The synthesis of 1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1,2,4,5-tetrachloro-3,6-difluorobenzene with ethyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the substitution of chlorine atoms by ethoxy groups, resulting in the formation of the desired product .
Industrial production methods may involve continuous flow reactors to optimize yield and purity. For instance, catalytic hydrogenation and rearrangement reactions can be employed to achieve high efficiency and selectivity .
Chemical Reactions Analysis
1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.
Scientific Research Applications
1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism by which 1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Comparison with Similar Compounds
1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene can be compared with other similar compounds, such as:
2,4-Dichloro-1,3,5-trifluorobenzene: This compound shares a similar structure but lacks the ethoxy group, resulting in different chemical reactivity and applications.
1,3,5-Trichloro-2,4,6-trifluorobenzene: Another related compound with three chlorine and three fluorine atoms, used in different industrial applications.
Properties
Molecular Formula |
C8H5Cl2F3O |
---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
1,2-dichloro-4-ethoxy-3,5,6-trifluorobenzene |
InChI |
InChI=1S/C8H5Cl2F3O/c1-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 |
InChI Key |
MBSOWVCZTMVUMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1F)Cl)Cl)F)F |
Origin of Product |
United States |
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